![molecular formula C13H17NO4 B14895575 n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol This compound features a unique spirocyclic structure, which includes a furan ring and a dioxaspirodecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This intermediate is then subjected to palladium-catalyzed aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
n-(1,4-Dioxaspiro[45]decan-6-yl)furan-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(1,4-dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H17NO4/c15-12(10-4-3-7-16-10)14-11-5-1-2-6-13(11)17-8-9-18-13/h3-4,7,11H,1-2,5-6,8-9H2,(H,14,15) |
Clé InChI |
WSZLFFSQAJWHLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)NC(=O)C3=CC=CO3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)

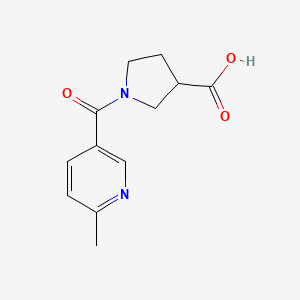
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
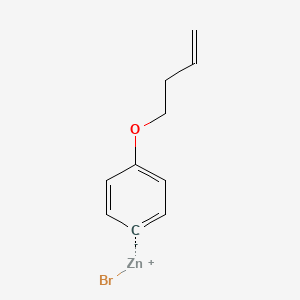

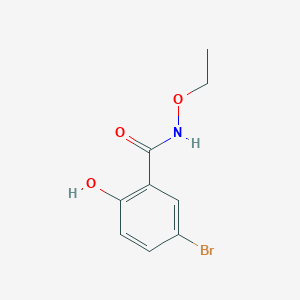
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
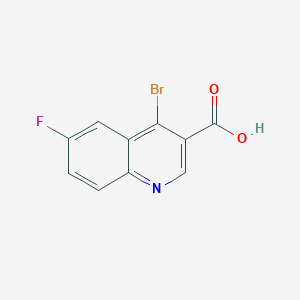
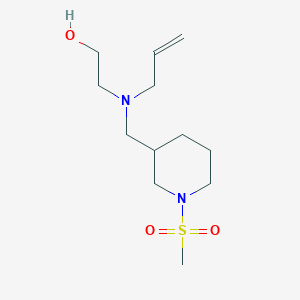

![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
